4,5-dichloro-2,3-dihydro-1H-inden-1-amine
Description
4,5-Dichloro-2,3-dihydro-1H-inden-1-amine (CAS: 67236-34-4) is a bicyclic aromatic amine with chlorine substituents at the 4- and 5-positions of the indene scaffold. Its molecular formula is C₉H₉Cl₂N, with a molar mass of 202.08 g/mol. Predicted physicochemical properties include a density of 1.347 g/cm³, boiling point of 281.1°C, and pKa of 8.39 .
Properties
IUPAC Name |
4,5-dichloro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERJYFHLXFCWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986363 | |
| Record name | 4,5-Dichloro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67236-34-4 | |
| Record name | 4,5-Dichloro-1-aminioindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067236344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dichloro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene ring system.
Chlorination: The indene ring is chlorinated at the 4 and 5 positions using reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.
Amine Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and ethanol.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
4,5-dichloro-2,3-dihydro-1H-inden-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogs
Key Observations :
Halogen Effects :
- Chlorine substituents increase molecular weight and lipophilicity compared to fluorine analogs (e.g., 4,5-difluoro derivative, 181.17 g/mol vs. 202.08 g/mol for 4,5-dichloro) .
- Fluorine’s electronegativity may enhance metabolic stability, while chlorine’s bulkiness improves target binding affinity .
Positional Isomerism :
- The 4,6-dichloro isomer (CAS 1199783-17-9) forms a stable hydrochloride salt (238.54 g/mol ), advantageous for pharmaceutical formulation .
- The 5,7-dichloro derivative (CAS 1213134-39-4) exhibits stereospecificity, requiring chiral synthesis for bioactive applications .
Commercial and Regulatory Status
- Availability : this compound is less commonly commercialized than its hydrochloride salts (e.g., 4,6-dichloro variant) due to stability concerns .
- Regulatory Notes: Dichloro-substituted inden-amines are monitored under psychoactive substance regulations, given their structural similarity to controlled compounds like indatraline .
Biological Activity
4,5-Dichloro-2,3-dihydro-1H-inden-1-amine is a bicyclic compound notable for its unique structural features, including two chlorine atoms at the 4 and 5 positions of the indene ring and an amine functional group at the 1 position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Molecular Formula : CHClN
- Molecular Weight : 202.08 g/mol
- Structural Features : The presence of the amine group allows for various nucleophilic substitution reactions, while the dichloro substituents can facilitate electrophilic aromatic substitutions under specific conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects such as:
- Inhibition of enzyme activity
- Alteration of signal transduction pathways
- Induction of cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens:
| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | 2 |
| Escherichia coli | 10 - 20 | 2 |
These values suggest that the compound may be more effective against Gram-positive bacteria compared to Gram-negative bacteria .
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. However, detailed studies are necessary to elucidate the specific pathways involved.
Study on Antimicrobial Efficacy
In a study conducted to evaluate the antimicrobial efficacy of various compounds including this compound:
- The compound was tested against multiple bacterial strains.
- Results indicated a significant reduction in bacterial growth at concentrations as low as 3.12 μg/mL against Staphylococcus aureus.
This highlights the potential for developing new antimicrobial agents based on this compound's structure .
Research on Anticancer Properties
A recent investigation into the anticancer effects of structurally similar compounds revealed that modifications at the amine site can enhance cytotoxicity against cancer cell lines. The findings suggest that further derivatization of this compound could lead to more potent anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
